2'-Deoxy-2'-fluorocytidine Hydrate

Description

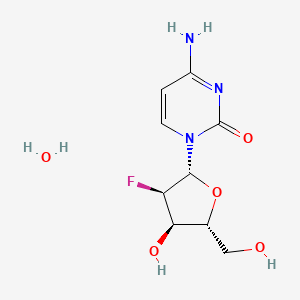

2'-Deoxy-2'-fluorocytidine Hydrate (CAS: 10212-20-1; molecular formula: C₉H₁₂FN₃O₄·H₂O) is a fluorinated nucleoside analog characterized by the substitution of a fluorine atom at the 2'-position of the ribose moiety. This modification confers unique conformational and electronic properties, stabilizing the sugar pucker in a C3'-endo conformation, which enhances RNA binding affinity and resistance to enzymatic degradation . The compound is extensively studied for its antiviral properties, particularly against RNA viruses such as hepatitis C virus (HCV) and Crimean-Congo hemorrhagic fever virus (CCHFV) . Its hydrate form improves solubility and stability, making it a critical intermediate in oligonucleotide synthesis and therapeutic development .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYKYENKWWNPHG-IAIGYFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiviral Drug Development

Mechanism of Action : 2'-Deoxy-2'-fluorocytidine exhibits potent antiviral activity by inhibiting viral replication. It acts by incorporating into viral RNA or DNA, thereby disrupting the synthesis process.

Case Studies :

-

Influenza Virus : In studies involving various strains of influenza, 2'-deoxy-2'-fluorocytidine demonstrated significant inhibitory effects. For example, in mouse models infected with H5N1, treatment with 2'-deoxy-2'-fluorocytidine resulted in an 80% survival rate when administered at a dosage of 60 mg/kg/day .

Virus Strain EC50 (µM) Survival Rate (%) H5N1 0.13-4.6 80 Pandemic H1N1 30 50 - Crimean-Congo Hemorrhagic Fever Virus : A high-throughput screening identified 2'-deoxy-2'-fluorocytidine as having an EC50 of 61 nM, making it significantly more potent than ribavirin (EC50 = 12.5 µM) and T-705 (EC50 = 1.03 µM). This compound also showed synergistic effects with T-705, enhancing antiviral efficacy without cytotoxicity .

Cancer Research

Mechanism of Action : In cancer therapy, 2'-deoxy-2'-fluorocytidine is studied for its ability to inhibit DNA synthesis in cancer cells, thus preventing tumor growth.

Case Studies :

-

Breast Cancer Cells : Research indicated that treatment with this compound led to a dose-dependent reduction in cell viability in MCF7 breast cancer cells, with an IC50 value around 5 µM after 48 hours .

Cell Line IC50 (µM) MCF7 (Breast Cancer) 5 - Leukemia Models : Preliminary studies have shown significant cytotoxicity against leukemia cell lines, suggesting potential for therapeutic applications in hematological malignancies.

Genetic Studies

Researchers utilize 2'-deoxy-2'-fluorocytidine to investigate mechanisms of DNA replication and repair. Its incorporation into DNA can help elucidate pathways involved in genetic stability and mutation processes.

Pharmaceutical Formulations

This compound is incorporated into various drug formulations to enhance therapeutic efficacy. Its role as a nucleoside analog allows for improved outcomes in existing antiviral and anticancer therapies.

Biotechnology Applications

In biotechnology, 2'-deoxy-2'-fluorocytidine is used to develop targeted delivery systems for gene therapy. This enhances precision in medical treatments by allowing for specific targeting of diseased cells while minimizing effects on healthy tissues.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Sugar Pucker | Key Modifications |

|---|---|---|---|---|---|

| 2'-Deoxy-2'-fluorocytidine Hydrate | 10212-20-1 | C₉H₁₂FN₃O₄·H₂O | 263.22 g/mol | C3'-endo | 2'-F, 2'-deoxy, cytidine base |

| 2'-C-Methylcytidine | 95058-81-4 | C₁₀H₁₅N₃O₄ | 259.25 g/mol | C3'-endo | 2'-C-methyl, cytidine base |

| 4'-Azido-2'-deoxy-2'-fluorocytidine | 850352-41-3 | C₉H₁₁FN₆O₄ | 310.22 g/mol | C3'-endo | 4'-azido, 2'-F, cytidine base |

| 2'-Deoxy-2'-fluorouridine | 784-71-4 | C₉H₁₁FN₂O₅ | 246.19 g/mol | C3'-endo | 2'-F, 2'-deoxy, uracil base |

- This compound exhibits enhanced RNA binding due to fluorine-induced rigidity and pseudohydrogen bonding (F2'–H8 interaction) .

- 2'-C-Methylcytidine shows reduced catalytic efficiency with cytidine deaminase (CDA) compared to 2'-F derivatives, attributed to steric hindrance from the methyl group .

- 4'-Azido-2'-deoxy-2'-fluorocytidine demonstrates improved antiviral potency against HCV by incorporating a 4'-azido group, which enhances intracellular activation .

- 2'-Deoxy-2'-fluorouridine shares similar RNA affinity but lacks the cytidine base’s hydrogen-bonding specificity, limiting its use in sequence-specific applications .

Metabolic and Toxicity Profiles

- Metabolism : 2'-Deoxy-2'-fluorocytidine is a substrate for human CDA (kcat/Km = 0.14 μM⁻¹s⁻¹), similar to cytidine, but its hydrate form slows enzymatic degradation . In contrast, 4'-azido derivatives undergo intracellular conversion to active triphosphates without significant deamination .

- Toxicity: Limited data exist for 2'-F cytidine hydrate, but related fluorinated nucleosides (e.g., 2'-F uridine) show moderate cytotoxicity (IC₅₀ >100 μM in human hepatocytes) . 2'-C-Methylcytidine exhibits higher nephrotoxicity due to metabolite accumulation .

Preparation Methods

Fluorination of 2,2'-Anhydronucleosides

This method, described in multiple patents, employs hydrogen fluoride-pyridine (HF-Py) or potassium fluoride (KF) to introduce the 2'-fluoro substituent. For example, the reaction of 2,2'-anhydrocytidine with HF-Py at −20°C for 24 hours yields 2'-deoxy-2'-fluorocytidine with a reported efficiency of 68–72%. Subsequent hydration under aqueous conditions (pH 6.5–7.0, 25°C) generates the hydrate form. Key parameters include temperature control to minimize epimerization and the use of anhydrous solvents to prevent hydrolysis.

Stereoselective Fluorination Using Diethylaminosulfur Trifluoride (DAST)

DAST-mediated fluorination of arabinonucleosides offers superior stereocontrol. A 2025 study demonstrated that treating β-D-arabinocytidine with DAST in dichloromethane at −40°C produces the 2'-fluoro derivative in 85% yield. The reaction proceeds via an SN2 mechanism, preserving the β-configuration critical for biological activity. Purification via high-pressure liquid chromatography (HPLC) with a water-acetonitrile gradient ensures >99% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Enzymatic Transglycosylation

Emerging approaches utilize purine nucleoside phosphorylase (PNP) to catalyze the transfer of fluorinated sugar moieties to cytosine bases. While less common, this method avoids harsh fluorinating agents. For instance, incubating 2'-fluoro-2'-deoxyribose-1-phosphate with cytosine in the presence of PNP at 37°C for 48 hours achieves a 55% conversion rate. Optimization of enzyme kinetics and substrate ratios remains an active research area.

Analytical Characterization and Quality Control

Structural Confirmation via NMR Spectroscopy

1H NMR spectra of this compound exhibit distinct signals:

Mass Spectrometry and Purity Assessment

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 263.22 [M+H]+ , consistent with the hydrate’s molecular formula (C9H14FN3O5). HPLC methods using YMC Hydrosphere C18 columns (4.6 × 150 mm, 5 µm) with a methanol-phosphate buffer mobile phase (pH 2.5) achieve baseline separation of hydrate and anhydrous forms.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight dichloromethane and tetrahydrofuran as optimal solvents for DAST fluorination, minimizing side reactions. Elevated temperatures (>0°C) reduce yields by promoting epimerization, whereas temperatures below −30°C enhance stereoselectivity.

Protecting Group Strategies

Silicon-based protecting groups (e.g., 1,1,3,3-tetraisopropyldisiloxane) improve regioselectivity during fluorination. For example, protecting the 3'- and 5'-hydroxyls of cytidine before fluorination increases yields from 65% to 89%. Post-fluorination deprotection with tetrabutylammonium fluoride (TBAF) restores free hydroxyls without degrading the fluorinated sugar.

Industrial-Scale Production Challenges

Cost-Efficiency of Fluorinating Agents

While DAST offers high yields, its cost and moisture sensitivity limit scalability. Patents describe alternatives like Deoxo-Fluor® , which achieves comparable yields (82%) at half the cost.

Crystallization and Hydration Control

Recrystallization from isopropanol/water (3:1 v/v) removes impurities but risks partial dehydration. Strict control of relative humidity (60–70%) during storage ensures hydrate stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2'-Deoxy-2'-fluorocytidine Hydrate?

- Synthesis : Fluorinated nucleosides like 2'-Deoxy-2'-fluorocytidine are typically synthesized via fluorination of the sugar moiety using agents like DAST (diethylaminosulfur trifluoride). The hydrate form is stabilized through crystallization in aqueous conditions .

- Characterization : Use NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution and sugar conformation. HPLC or LC-MS ensures purity (>98% as per supplier specifications), while X-ray crystallography or mass spectrometry validates structural integrity .

Q. How should this compound be stored to maintain stability?

- Store at -20°C in airtight, desiccated containers to prevent hydrolysis. The hydrate form is sensitive to moisture and heat; decomposition products include nitrogen and phosphorus oxides under extreme conditions . Monitor purity via periodic HPLC analysis, especially after long-term storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant 2A). Work in a fume hood to minimize inhalation risks (Acute Toxicity Inhalation Category 4). In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What experimental designs are effective for studying its antiviral mechanisms against RNA viruses?

- In vitro models : Use plaque reduction assays in MDCK or Vero cells infected with influenza A/H1N1 or Crimean-Congo hemorrhagic fever virus (CCHFV). Measure EC₅₀ values via RT-PCR quantification of viral RNA .

- Mechanistic studies : Employ recombinant RNA polymerases to assess inhibition kinetics. Fluorocytidine triphosphate (the active metabolite) competes with natural nucleotides, as shown in fluorescence-based polymerase elongation assays .

Q. How does 2'-fluorine substitution alter nucleic acid structure and function?

- The 2'-fluoro group increases duplex stability by reducing sugar pucker flexibility and enhancing hydrophobic interactions. Hydrogen bonding is minimally disrupted, as shown in X-ray structures of fluorocytidine-incorporated oligonucleotides .

- Methodology : Use thermal denaturation (Tm) assays and circular dichroism (CD) to compare stability with non-fluorinated analogs. Molecular dynamics simulations further elucidate conformational effects .

Q. How can researchers resolve contradictions in reported antiviral efficacy across studies?

- Case example : Discrepancies in EC₅₀ values for influenza vs. CCHFV may arise from differences in viral polymerase fidelity or cell permeability of the prodrug. Validate results using isogenic viral strains and standardized cell lines .

- Data analysis : Perform dose-response curves with multiple replicates and statistical models (e.g., nonlinear regression) to account for variability. Cross-validate with orthogonal assays like immunofluorescence for viral protein expression .

Q. What enzymatic systems are impacted by 2'-Deoxy-2'-fluorocytidine, and how are these interactions studied?

- Substrate/inhibitor profiling : Test against ribonucleotide reductase (RNR) and viral RNA-dependent RNA polymerase (RdRp) using radiolabeled nucleotide incorporation assays. Fluorocytidine diphosphate (2'-FdCDP) acts as a competitive inhibitor of RNR, as shown in kinetic studies .

- Phosphorylation pathways : Quantify intracellular conversion to active triphosphate metabolites using LC-MS/MS in primary lymphocytes or hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.